9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the chloro and methoxy substituents. The acridine core is then constructed through a series of cyclization reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The chloro group can be reduced to a corresponding hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: It may exhibit pharmacological activities, making it a candidate for therapeutic development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other acridine derivatives and furan-containing molecules. Compared to these, 9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct properties and applications.
Properties
CAS No. |
853314-18-8 |
---|---|
Molecular Formula |
C28H30ClNO4 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
9-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C28H30ClNO4/c1-27(2)11-17-24(19(31)13-27)26(25-18(30-17)12-28(3,4)14-20(25)32)23-9-8-22(34-23)16-10-15(29)6-7-21(16)33-5/h6-10,26,30H,11-14H2,1-5H3 |
InChI Key |
DGOFKEJVDJIDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)OC)C(=O)C1)C |
Origin of Product |
United States |
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